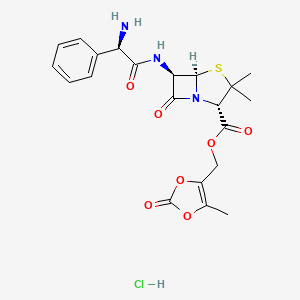
Lenampicillin hydrochloride
Descripción general
Descripción
Varacillin es un compuesto conocido por sus propiedades antivirales, particularmente contra los virus de la influenza, los virus del herpes, los virus de la inmunodeficiencia humana y los virus de la fiebre hemorrágica . Se deriva del ácido húmico, una molécula de cadena larga que tiene un alto peso molecular, es de color marrón oscuro y es soluble en una solución alcalina . Varacillin es único debido a su alta pureza y al proceso de extracción específico que se utiliza para obtenerlo, lo que lo hace seguro para el consumo humano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de Varacillin implica la extracción de ácido húmico del suelo, la turba o la lignita. Este proceso incluye autoclave y otros pasos de purificación para eliminar agentes microbianos dañinos como bacterias, parásitos y virus .
Métodos de producción industrial: La producción industrial de Varacillin sigue protocolos estrictos para mantener su pureza y eficacia. El proceso implica la extracción y purificación a gran escala de ácido húmico, seguido de medidas de control de calidad para garantizar que el producto final cumpla con los estándares requeridos para el consumo humano .
Análisis De Reacciones Químicas
Tipos de reacciones: Varacillin experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para sus propiedades antivirales y su capacidad de interactuar con diferentes objetivos moleculares.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran a Varacillin incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones normalmente ocurren bajo condiciones controladas, como niveles específicos de pH y temperaturas, para asegurar los resultados deseados.
Principales productos formados: Los principales productos formados a partir de las reacciones de Varacillin dependen de las condiciones específicas de la reacción y de los reactivos utilizados. Estos productos son a menudo intermediarios que contribuyen a la actividad antiviral del compuesto.
Aplicaciones Científicas De Investigación
Varacillin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Varacillin se utiliza como compuesto modelo en estudios que involucran sustancias húmicas y sus interacciones con varios agentes químicos.
Biología: La investigación sobre Varacillin se centra en sus propiedades antivirales y su posible uso en el desarrollo de nuevos fármacos antivirales.
Mecanismo De Acción
El mecanismo de acción de Varacillin implica su interacción con las partículas virales, previniendo su replicación y propagación. Varacillin se dirige a proteínas y enzimas virales específicas, interrumpiendo su función normal e inhibiendo la capacidad del virus para infectar las células huésped. Esta acción se ve facilitada por la capacidad del compuesto de experimentar diversas reacciones químicas que mejoran sus propiedades antivirales.
Comparación Con Compuestos Similares
Varacillin es único en comparación con otros compuestos similares debido a su alta pureza y al proceso de extracción específico que se utiliza para obtenerlo. Los compuestos similares incluyen otros derivados de ácido húmico, como el ácido fúlvico y la humina. Varacillin destaca por sus extensos datos clínicos y patentes para su uso contra varios virus .
Lista de compuestos similares:
- Ácido Fúlvico
- Humina
- Ácido húmico derivado de Leonardite
La singularidad de Varacillin radica en su alta pureza, su proceso de extracción específico y su probada eficacia contra una variedad de virus, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones prácticas .
Propiedades
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSETTYJSGMCR-GLCLSGQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057835 | |
| Record name | Lenampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80734-02-7 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenampicillin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LENAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


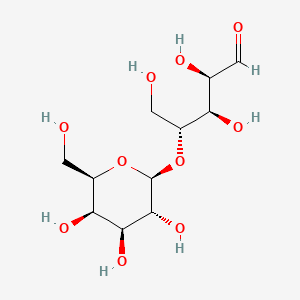
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)
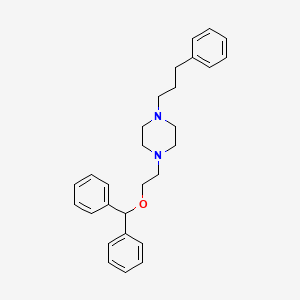

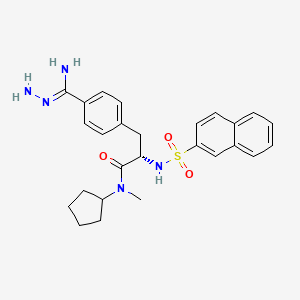
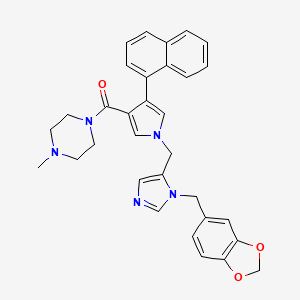

![2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1674649.png)

![Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1)](/img/structure/B1674657.png)
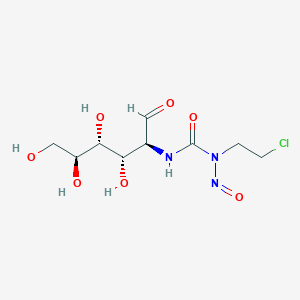
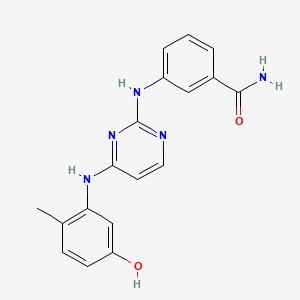
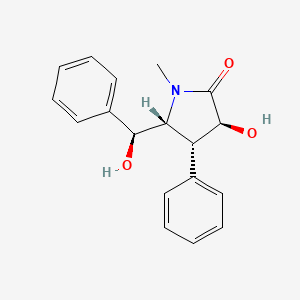
![[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate](/img/structure/B1674663.png)
